Product packaging for 10-Chlorobenzo[g]quinoline(Cat. No.:CAS No. 3645-26-9)

10-Chlorobenzo[g]quinoline

Cat. No.: B13072769
CAS No.: 3645-26-9
M. Wt: 213.66 g/mol
InChI Key: UQJOOEPGSRMVJJ-UHFFFAOYSA-N
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Description

10-Chlorobenzo[g]quinoline ( 3645-26-9) is a benzoquinoline derivative with a molecular formula of C13H8ClN and a molecular weight of 213.66 g/mol . This compound serves as a versatile chemical building block and key synthetic intermediate in organic and medicinal chemistry research. It is notably used in the synthesis of more complex benzo[g]quinoline derivatives, such as 1,2,3,4-tetrahydro-4-oxo-10-chlorobenzo[g]quinoline, via reactions like halogenation with elementary chlorine . The chlorination at the 10-position provides a reactive site for further functionalization, making it valuable for constructing diverse compound libraries for screening and development. Quinoline scaffolds, in general, are of significant interest in pharmaceutical research due to their wide range of biological activities . Some chlorinated quinolines and related analogs have been investigated for potential therapeutic applications, including as proteasome inhibitors that demonstrate cytotoxicity against cancer cell lines in experimental models . Additionally, structurally similar chlorinated benzoquinolizinium compounds have been studied as activators of chloride channels . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8ClN B13072769 10-Chlorobenzo[g]quinoline CAS No. 3645-26-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3645-26-9

Molecular Formula

C13H8ClN

Molecular Weight

213.66 g/mol

IUPAC Name

10-chlorobenzo[g]quinoline

InChI

InChI=1S/C13H8ClN/c14-12-11-6-2-1-4-9(11)8-10-5-3-7-15-13(10)12/h1-8H

InChI Key

UQJOOEPGSRMVJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=NC3=C2Cl

Origin of Product

United States

Synthetic Methodologies for 10 Chlorobenzo G Quinoline and Analogous Chlorinated Benzo G Quinoline Structures

Classical Cyclization Reactions for Benzo[g]quinoline System Formation

The construction of the benzo[g]quinoline ring system relies on forming a new pyridine (B92270) ring fused to a naphthalene (B1677914) core. The following sections explore established name reactions and their applicability to this synthesis.

The Skraup synthesis is a robust method for creating the quinoline (B57606) ring system by heating a primary aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent (commonly nitrobenzene). wikipedia.orgnih.gov The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a 1,4-addition with the arylamine. Subsequent acid-catalyzed cyclization and oxidation yield the quinoline product. iipseries.org

To synthesize benzo[g]quinoline, 2-naphthylamine (B18577) is used as the aromatic amine precursor. The electrophilic cyclization occurs at the C-1 position of the naphthalene ring, leading to the angular benzo[g]quinoline system. For the synthesis of 10-chlorobenzo[g]quinoline, a chlorinated 2-naphthylamine derivative would serve as the starting material. The reaction is known for its often vigorous nature, and the use of moderators like ferrous sulfate (B86663) is common. wikipedia.org

Table 1: Generalized Reactants for Skraup Synthesis of Benzo[g]quinolines

Target Compound Aromatic Amine Carbonyl Source Acid Catalyst Oxidizing Agent
Benzo[g]quinoline 2-Naphthylamine Glycerol Sulfuric Acid Nitrobenzene

The Friedländer synthesis provides a direct route to quinolines through the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.org This method is highly versatile and avoids the harsh oxidizing conditions of the Skraup reaction. nih.gov

For the synthesis of polycyclic quinoline derivatives like benzo[g]quinoline, the required precursor is 2-amino-3-naphthaldehyde or a corresponding ketone. This substrate undergoes condensation with a suitable ketone or aldehyde (e.g., acetaldehyde (B116499) or acetone) followed by cyclodehydration to form the final annulated product. nih.gov The synthesis of this compound via this route would necessitate the use of a chlorinated 2-amino-3-naphthaldehyde as the starting material.

Table 2: Generalized Reactants for Friedländer Synthesis of Benzo[g]quinolines

Target Compound Amino-Aryl Carbonyl α-Methylene Carbonyl Catalyst
Benzo[g]quinoline 2-Amino-3-naphthaldehyde Acetaldehyde Acid or Base
This compound 2-Amino-1-chloro-3-naphthaldehyde Acetaldehyde Acid or Base

The Combes synthesis involves the reaction of a primary arylamine with a β-diketone under acidic conditions. wikipedia.org The initial step is the formation of a Schiff base (enamine) intermediate, which is then subjected to an acid-catalyzed intramolecular electrophilic cyclization, followed by dehydration to yield a 2,4-disubstituted quinoline. iipseries.org

This method is directly applicable to the formation of the benzo[g]quinoline system by using 2-naphthylamine as the arylamine component. iipseries.org Reaction with a β-diketone like acetylacetone (B45752) would yield a dimethyl-substituted benzo[g]quinoline. To obtain this compound derivatives, a correspondingly substituted chloro-2-naphthylamine would be employed. The direction of cyclization is a key factor, and in the case of 2-naphthylamine, it proceeds at the more reactive C-1 position.

Table 3: Generalized Reactants for Combes Synthesis of Benzo[g]quinolines

Target Compound (Example) Aromatic Amine β-Diketone Catalyst
2,4-Dimethylbenzo[g]quinoline 2-Naphthylamine Acetylacetone Sulfuric Acid

The Knorr quinoline synthesis is a method for producing 2-hydroxyquinolines (2-quinolones) from β-ketoanilides under strong acid catalysis, typically sulfuric acid. wikipedia.org The reaction involves the intramolecular cyclization of the β-ketoanilide via electrophilic attack on the aromatic ring, followed by dehydration.

To apply this synthesis to the benzo[g]quinoline series, the required starting material is a β-ketoanilide derived from 2-naphthylamine. For example, the reaction of 2-naphthylamine with ethyl acetoacetate (B1235776) first forms the anilide, which is then cyclized in acid to produce a 4-methyl-2-oxo-benzo[g]quinoline derivative. iipseries.org A chlorinated precursor, such as an anilide derived from a chloro-2-naphthylamine, would be necessary to produce a chlorinated benzo[g]quinolone.

Table 4: Generalized Reactants for Knorr Synthesis of Benzo[g]quinolones

Target Compound (Example) Precursor Catalyst
4-Methyl-2-oxo-benzo[g]quinoline Acetoacetic acid (2-naphthyl)-amide Sulfuric Acid

The Conrad-Limpach synthesis provides a pathway to 4-hydroxyquinolines (4-quinolones). wikipedia.orgsynarchive.com It involves the reaction of an arylamine with a β-ketoester. The reaction conditions determine the outcome. At lower temperatures, an enamine is formed via reaction at the keto group, which upon heating to high temperatures (~250 °C) cyclizes to the 4-quinolone. wikipedia.orgnih.gov

For the synthesis of benzo[g]quinoline derivatives, 2-naphthylamine is reacted with a β-ketoester such as ethyl acetoacetate. The subsequent thermal cyclization of the intermediate affords a 2-methyl-4-oxo-benzo[g]quinoline. jptcp.com The synthesis of a 10-chloro-4-oxo-benzo[g]quinoline would require starting with the appropriately substituted chloro-2-naphthylamine.

Table 5: Generalized Reactants for Conrad-Limpach Synthesis of Benzo[g]quinolones

Target Compound (Example) Aromatic Amine β-Ketoester Conditions
2-Methyl-4-oxo-benzo[g]quinoline 2-Naphthylamine Ethyl acetoacetate 1. Condensation; 2. Thermal cyclization

The Pfitzinger reaction is a specific method for the synthesis of quinoline-4-carboxylic acids. wikipedia.org The reaction involves the condensation of isatin (B1672199) (or a substituted isatin) with a carbonyl compound containing an α-methylene group under basic conditions. The base hydrolyzes isatin to an isatoic acid derivative, which then condenses with the carbonyl compound and cyclizes to form the quinoline-4-carboxylic acid. wikipedia.org

The direct application of the Pfitzinger reaction to form the benzo[g]quinoline skeleton is not as straightforward as the preceding methods because it does not start from a pre-formed naphthalene system. It would require a complex, fused starting material analogous to isatin, such as a naphtho[2,3-b]pyrrole-2,3-dione. Condensation of this hypothetical precursor with a simple ketone like acetone (B3395972) would then, in principle, yield a benzo[g]quinoline-4-carboxylic acid derivative. The synthesis of a chlorinated analog would depend on having a chlorine substituent on the fused isatin precursor.

Table 6: Generalized Reactants for the Pfitzinger Reaction

Target Product Type Isatin Derivative Carbonyl Compound Catalyst
Quinoline-4-carboxylic acid Isatin Ketone (e.g., Acetone) Base (e.g., KOH)
Benzo[f]quinoline (B1222042) derivative Naphtho[1,2-b]pyrrole-2,3-dione Ketone Base

Modern Synthetic Strategies for Polycyclic Quinolines

The synthesis of quinoline derivatives has been significantly advanced through the development of modern chemical strategies. These approaches offer improvements in yield, selectivity, and sustainability compared to traditional methods.

Multicomponent Reaction (MCR) Pathways and Atom Economy

Multicomponent reactions (MCRs) have become a highly efficient tool in organic synthesis for creating complex molecules from three or more starting materials in a single, one-pot operation. researchgate.netrsc.org This approach is characterized by high atom economy, as the majority of atoms from the reactants are incorporated into the final product, minimizing waste. researchgate.net MCRs offer operational simplicity and can significantly reduce reaction times. researchgate.net The versatility of MCRs allows for the introduction of diverse functional groups and substitution patterns, making them ideal for generating libraries of complex quinoline scaffolds. rsc.org Various named MCRs, including the Povarov, Gewald, and Ugi reactions, have been successfully adapted for the synthesis of a wide range of quinoline derivatives. researchgate.net

Table 1: Overview of Selected Multicomponent Reactions in Quinoline Synthesis

MCR Type Reactants Product Type Key Advantages
Povarov Reaction Anilines, Aldehydes, Electron-rich Alkenes Tetrahydroquinolines (can be oxidized to quinolines) High diastereoselectivity, access to fused systems.
Ugi Reaction Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide α-Acylamino carboxamide derivatives (can be precursors to quinolines) High structural diversity, convergent synthesis. researchgate.netacs.org

| Gewald Reaction | Carbonyl compound, α-cyanoester, Sulfur | 2-Aminothiophenes (can be used in subsequent quinoline synthesis) | Efficient construction of highly functionalized heterocycles. researchgate.net |

These reactions exemplify the power of MCRs to rapidly build molecular complexity, a principle directly applicable to the synthesis of intricate structures like chlorinated benzo[g]quinolines.

Transition Metal-Catalyzed and Metal-Free Protocols

Modern quinoline synthesis heavily relies on both transition metal-catalyzed and metal-free protocols, each offering distinct advantages.

Transition Metal-Catalyzed Synthesis: A wide array of transition metals, including palladium, copper, iron, nickel, and cobalt, have been employed to catalyze the formation of quinoline rings. nih.govnih.gov These methods often proceed through mechanisms like C-H bond activation, which allows for the direct functionalization of simple precursors, enhancing step- and atom-economy. nih.gov For instance, nickel-catalyzed dehydrogenation and condensation of α-2-aminoaryl alcohols with ketones or secondary alcohols provides a sustainable route to polysubstituted quinolines. nih.govorganic-chemistry.org Similarly, cobalt complexes can efficiently catalyze the dehydrogenative cyclization of 2-aminoaryl alcohols and nitriles. organic-chemistry.org

Metal-Free Synthesis: In alignment with green chemistry principles, significant effort has been directed towards developing metal-free synthetic routes. nih.gov These protocols often utilize readily available and less toxic reagents such as molecular iodine or employ catalyst-free conditions. nih.govnih.gov An important strategy in this category is the aza-Diels–Alder reaction, which can be used to construct chlorinated benzoquinolines. For example, the reaction between an aryl aldimine and an alkyne, promoted by a Lewis acid like BF3·OEt2, provides a pathway to highly substituted chlorinated quinoline systems. rsc.org Electrophilic cyclization reactions, mediated by reagents like ICl or Br2, also represent a viable metal-free approach to quinoline synthesis. nih.gov

Microwave-Assisted and Green Chemistry Approaches in Quinoline Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a key technology in green chemistry, offering significant advantages for the synthesis of quinolines. eurekaselect.comresearchgate.net By utilizing microwave irradiation, chemical reactions can be completed in minutes rather than hours, leading to substantial energy savings and higher throughput. proquest.comrsc.org This technique often results in higher yields and cleaner reaction profiles compared to conventional heating methods. researchgate.net

MAOS aligns well with the principles of green chemistry by enabling solvent-free reactions or the use of environmentally benign solvents like water. researchgate.netproquest.com One-pot, multicomponent reactions are particularly well-suited for microwave conditions, allowing for the rapid and efficient synthesis of quinoline derivatives from simple starting materials without the need for isolating intermediates. proquest.comrsc.org For example, the one-pot reaction of anilines, acetone, and benzaldehyde (B42025) can be carried out under solvent-free microwave irradiation to produce quinaldine (B1664567) derivatives efficiently. proquest.com The reduction in reaction time, elimination of hazardous solvents, and improved energy efficiency make MAOS a superior and sustainable alternative for synthesizing polycyclic quinoline structures. eurekaselect.comrsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis

Reaction Conditions (Conventional) Yield (Conventional) Conditions (Microwave) Yield (Microwave) Reference
Quinaldine Synthesis Thermal heating, HCl catalyst Lower yields due to polymerization Solvent-free, Alumina/HCl, Microwave Substantially improved yields proquest.com
Pyrazolo[3,4-b]quinoline Synthesis Conventional heating in aqueous ethanol Not specified Aqueous ethanol, 50 °C, 5 min 91-98% rsc.org

| 2-Quinolinone-fused γ-lactone Synthesis | Conventional heating, Fenton's reagent, 4 hours | Not specified | Microwave, Fenton's reagent, 130 °C, 10 seconds | 33-45% | rsc.org |

Acceptorless Dehydrogenative Coupling for Fused Polycyclic Quinolines

Acceptorless dehydrogenative coupling (ADC) represents a highly atom-economical and environmentally benign strategy for synthesizing quinolines. rsc.orgrsc.org This methodology facilitates the formation of the quinoline ring system while producing only hydrogen gas and/or water as byproducts, thereby avoiding the need for stoichiometric oxidants. rsc.orgliv.ac.uk The ADC approach is particularly valuable for constructing highly substituted and fused polycyclic quinolines from readily available starting materials like α-2-aminoaryl alcohols and secondary alcohols or ketones. rsc.org

The process is typically catalyzed by transition metal complexes. Earth-abundant metals such as iron and chromium have been developed as effective catalysts for this transformation, enhancing the sustainability of the method. rsc.orgrsc.org Rhenium and iridium complexes have also demonstrated high efficiency in catalyzing the annulation of 2-aminobenzyl alcohol with a variety of substrates to afford a diverse range of quinoline derivatives. liv.ac.uknih.gov The elegance of the ADC strategy lies in its ability to form multiple bonds in a single operation under mild conditions, making it a powerful tool for modern heterocyclic synthesis. rsc.org

Aza-Wittig Cyclization Strategies for Polycyclic Quinoline Construction

The aza-Wittig reaction is a powerful method for the formation of nitrogen-containing heterocycles, including the quinoline core. This reaction involves the intramolecular cyclization of an iminophosphorane, which is typically generated in situ from an azide (B81097) via the Staudinger reaction with a phosphine, such as triphenylphosphine. nih.gov

This strategy has been successfully employed in one-pot cascade reactions to construct complex quinoline structures. For example, a cascade sequence involving a Michael addition, a Staudinger reaction, and a subsequent aza-Wittig cyclization can yield 2- and 3-substituted quinolines. nih.gov Another efficient approach is the Knoevenagel/Staudinger/aza-Wittig cascade, which utilizes ortho-azidobenzaldehydes and various carbonyl compounds to produce a variety of substituted quinolines in good yields. nih.gov This methodology allows for the controlled introduction of different substituents at the 2- and 3-positions of the quinoline ring based on the choice of the carbonyl reaction partner. nih.gov The ability to perform these transformations in a sequential, one-pot manner makes the aza-Wittig strategy highly efficient for building polycyclic quinoline frameworks. nih.gov

Brønsted Acid Mediated Annulation Reactions

Brønsted acid-mediated annulation reactions, particularly the Friedländer annulation, are a cornerstone of quinoline synthesis. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. The versatility of the Friedländer synthesis allows for the construction of a wide range of substituted quinolines and fused polycyclic systems. researchgate.net

Modern variations of this reaction have focused on developing more environmentally friendly and efficient catalytic systems. For instance, Brønsted acidic ionic liquids, such as 1-butylimidazolium tetrafluoroborate (B81430) ([Hbim]BF4), have been shown to be effective promoters for the Friedländer heteroannulation. acs.org These ionic liquids can act as both the solvent and the catalyst, often allowing the reaction to proceed under mild, catalyst-free conditions, with the added benefit of being recyclable. acs.org This approach provides a green and regiospecific pathway to various quinolines and fused polycyclic quinolines in excellent yields and purity. acs.org

Diels–Alder Cyclocondensation Reactions in Benzo[g]quinoxaline (B1338093) Synthesis

While the primary focus is on benzo[g]quinoline, the synthesis of the analogous benzo[g]quinoxaline structure provides valuable insights into the application of Diels-Alder reactions for constructing the core heterocyclic system. The synthesis of benzo[g]quinoxaline-5,10-diones, for example, can be achieved through the condensation of 2,3-diamino-1,4-naphthoquinone with various α-dicarbonyl compounds. mdpi.com

Furthermore, Diels-Alder reactions of quinones with polarized dienes are an efficient method for synthesizing highly substituted diazaanthraquinones. mdpi.com Quinoxaline quinones can act as dienophiles in [4+2]-cycloaddition reactions. mdpi.com This approach is instrumental in creating complex, fused heterocyclic systems. For example, 2,3-disubstituted benzo[g]quinoxaline-5,10-diones can be synthesized from 2,3-dichloro-1,4-naphthoquinone, which is first converted to 2,3-diamino-1,4-naphthoquinone and then condensed with α-dicarbonyl compounds. mdpi.com

Baylis–Hillman Approach to Quinoline Derivatives

The Baylis–Hillman reaction offers a versatile method for the synthesis of quinoline derivatives. This reaction typically involves the coupling of an aldehyde with an activated alkene, catalyzed by a nucleophile such as a tertiary amine or phosphine. Specifically, Baylis–Hillman reactions of 2-nitrobenzaldehydes with various activated alkenes yield adducts that can undergo reductive cyclization to form quinoline derivatives. rsc.org The choice of substrate and reaction conditions can influence the chemo- and regioselectivity of the cyclization. rsc.org This approach provides a powerful tool for accessing a wide range of substituted quinolines under relatively mild conditions.

Targeted Functionalization and Derivatization of Benzo[g]quinolines

Introduction of Halogen Substituents onto the Quinoline Core

The introduction of halogen atoms onto the quinoline core is a critical step in the synthesis of compounds like this compound. Halogenation can be achieved through various methods, including electrophilic substitution and metal-free protocols. For instance, an operationally simple and metal-free protocol for the regioselective C5–H halogenation of 8-substituted quinoline derivatives has been established using trihaloisocyanuric acid as the halogen source. beilstein-journals.org While this method is specific to the C5 position in 8-substituted quinolines, it highlights the potential for developing regioselective halogenation strategies for other positions on the quinoline and benzoquinoline nucleus.

In the context of benzo[g]quinoxaline synthesis, halogenation has been demonstrated, for instance, by treating 2,3-napthalene diamine with bromine in glacial acetic acid to yield 1,4-dibromo naphthalene-2,3-diamine, a precursor for substituted benzo[g]quinoxalines. nih.gov

Quaternization Reactions and Subsequent [3+2] Dipolar Cycloaddition for Fused Ring Systems

The functionalization of the benzoquinoline nitrogen through quaternization opens up pathways for further derivatization, notably through [3+2] dipolar cycloaddition reactions. While specific examples for benzo[g]quinoline are limited in the available literature, studies on the related benzo[f]quinoline and benzo[c]quinoline isomers provide a strong precedent. nih.govmdpi.com

The process involves a two-step sequence:

Quaternization: The nitrogen atom of the benzoquinoline is N-alkylated with a reactive halide, such as an α-halocarbonyl compound, to form a benzoquinolinium salt. nih.govnih.gov

[3+2] Dipolar Cycloaddition: The resulting benzoquinolinium salt is treated with a base to generate a nitrogen ylide in situ. This ylide then undergoes a [3+2] dipolar cycloaddition with a dipolarophile (e.g., an activated alkyne or alkene) to form a fused pyrrolo-benzoquinoline system. nih.govmdpi.com

This methodology has been successfully used to synthesize novel pyrrolo-benzo[f]quinoline and isoindolo-benzo[f]quinoline derivatives, demonstrating its utility in creating complex, polycyclic heterocyclic structures with potential biological activity. nih.gov The reaction conditions can be tailored based on the specific dipolarophile used. nih.gov

Table 2: Synthesis of Fused Benzoquinoline Derivatives via Quaternization and Cycloaddition

Step Reactants Conditions Product
Quaternization Benzo[f]quinoline, α-Halocarbonyl compounds - Benzo[f]quinolinium quaternary salts

| [3+2] Cycloaddition | Benzo[f]quinolinium salt, Dipolarophile (e.g., DMAD, ethyl propiolate) | Base (e.g., 1,2-butylene oxide or triethylamine), Solvent (e.g., chloroform) | Pyrrolo-benzo[f]quinolines or Isoindolo-benzo[f]quinolines |

This table illustrates the two-step process for creating fused ring systems from benzo[f]quinoline, a methodology that can be analogously considered for benzo[g]quinoline.

Click Chemistry Methodologies for Chloroquinoline Derivatives

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of complex molecules, including derivatives of chloroquinolines. beilstein-journals.orgnih.govorganic-chemistry.orgpharmaxchange.inforsc.orgresearchgate.netnih.gov This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. nih.gov

In the context of quinoline chemistry, this methodology has been used to synthesize novel 1,2,3-triazolo-benzoquinoline-3-carbonitriles. rsc.org The synthesis involves the reaction of acetylenic aryl-benzoquinoline-3-carbonitriles with an azide to afford the corresponding triazole derivatives in good yields. rsc.org Mechanochemical approaches to CuAAC reactions have also been successfully implemented to provide novel 6-phenyl-2-(trifluoromethyl)quinolines bearing a phenyl-1,2,3-triazole moiety. beilstein-journals.org These solvent-free milling procedures have been shown to be significantly more efficient than corresponding solution-based reactions. beilstein-journals.org

The application of click chemistry to chloro-substituted quinolines provides a robust method for creating diverse molecular hybrids, which is of significant interest in medicinal chemistry for the development of new therapeutic agents. beilstein-journals.orgnih.gov

Chemical Reactivity and Transformation Mechanisms of 10 Chlorobenzo G Quinoline and Its Derivatives

Nucleophilic Substitution Reactions on the Chlorinated Benzo[g]quinoline Core

The presence of a chlorine atom on the benzo[g]quinoline framework renders the molecule susceptible to nucleophilic substitution reactions, a common feature for halogenated quinolines. While specific studies on the 10-chloro isomer are not extensively detailed in the reviewed literature, the reactivity can be inferred from related structures, such as other chloro-substituted benzoquinolines. The positions activated towards nucleophilic attack in the quinoline (B57606) system are typically the C2 and C4 positions. However, in benzo[g]quinoline, the reactivity is modulated by the fused benzene (B151609) ring.

Research on the isomeric 1,3-dichlorobenzo[f]quinoline provides significant insights into the regioselectivity of nucleophilic attack on such systems. chem-soc.si In this analog, it was observed that different nucleophiles selectively replace the chlorine at either the C1 or C3 position. For instance, hydrazinolysis of 1,3-dichlorobenzo[f]quinoline with hydrazine (B178648) hydrate (B1144303) resulted in the selective substitution of the C1-chloro atom to yield 3-chloro-1-hydrazinobenzo[f]quinoline. chem-soc.si Conversely, hydrolysis was found to occur at the C3 position. chem-soc.si Azidation with sodium azide (B81097) in N-methylpyrrolidone also showed selectivity for the C1 position, affording 1-azido-3-chlorobenzo[f]quinoline in high yield. chem-soc.si

These findings suggest that the electronic environment of each chloro-substituted carbon atom, influenced by the nitrogen heteroatom and the fused rings, dictates the site of nucleophilic attack. In the case of 10-Chlorobenzo[g]quinoline, the chlorine atom is located on the carbocyclic part of the molecule. Its reactivity towards nucleophiles would be different from chloro-substituents on the pyridine (B92270) ring. Nucleophilic aromatic substitution on this position would likely require harsh conditions or metal catalysis, unless the ring is activated by other substituents.

A study on the synthesis of benzo[g]quinoline-5,10-diones demonstrated that a chlorine atom can be readily displaced by dialkylamino groups when treated with secondary amines. mdpi.com This highlights the potential for nucleophilic substitution on the benzo[g]quinoline core, particularly when activated by adjacent carbonyl groups.

Table 1: Regioselective Nucleophilic Substitution of 1,3-Dichlorobenzo[f]quinoline This table presents data for an isomeric compound to illustrate the principles of nucleophilic substitution on a chloro-benzoquinoline system.

ReagentSolventConditionsPosition of SubstitutionProductYield (%)Reference
Hydrazine hydrateEthylene glycolReflux, 2hC13-Chloro-1-hydrazinobenzo[f]quinoline43 chem-soc.si
Sodium azideN-Methylpyrrolidone60-70°C, 6hC11-Azido-3-chlorobenzo[f]quinoline86 chem-soc.si
Sodium azide / TFAEthanol80-90°C, 4hC3 (followed by cyclization)11-Chlorobenzo[f]tetrazolo[1,5-a]quinoline43 chem-soc.si

Electrophilic Aromatic Substitution Patterns on the Benzo[g]quinoline System

Electrophilic aromatic substitution (EAS) on the benzo[g]quinoline system is expected to occur on the more electron-rich carbocyclic rings rather than the electron-deficient pyridine ring. The nitrogen atom in the quinoline ring acts as a deactivating group towards electrophilic attack, especially under acidic conditions where it becomes protonated to form the quinolinium ion. stackexchange.com This significantly reduces the reactivity of the entire heterocyclic system.

For the parent quinoline molecule, electrophilic substitution, such as nitration and sulfonation, occurs predominantly at the C5 and C8 positions of the benzene ring. uop.edu.pk The reaction rates are, however, much slower compared to naphthalene (B1677914), reflecting the deactivating effect of the protonated nitrogen. stackexchange.com When both the C5 and C8 positions are blocked, as in 5,8-dichloroquinoline, the molecule becomes extremely resistant to nitration, requiring harsh conditions to proceed. stackexchange.com

In the case of this compound, the electrophilic attack would be directed to the carbocyclic rings. The precise regioselectivity will be influenced by both the directing effect of the fused pyridine ring and the electronic and steric effects of the C10-chloro substituent. The chlorine atom is a deactivating group but is ortho-, para-directing. Therefore, electrophilic attack on the terminal benzene ring would be influenced by its position.

Studies on the regioselective iodination of the isomeric benzo[h]quinoline (B1196314) have shown that C-H activation can lead to specific substitution patterns. For instance, iodination of benzo[h]quinoline can be directed to the C3 position under certain conditions. rsc.org This highlights that the regioselectivity of electrophilic substitution on benzoquinolines can be controlled by the choice of reagents and reaction conditions.

Redox Chemistry and Aromatization Processes in Benzo[g]quinoline Derivatives

The redox chemistry of benzo[g]quinoline derivatives involves both oxidation and reduction processes, which can lead to the formation of various functionalized or saturated ring systems. The nitrogen atom can be oxidized to an N-oxide, which in turn can influence the reactivity of the quinoline ring system. For example, the electrochemical deoxygenative C2 arylation of quinoline N-oxides has been demonstrated as a method for C-C bond formation. rsc.org

Reduction of the quinoline core can lead to tetrahydrobenzo[g]quinoline derivatives. The synthesis of 1,2,3,4-tetrahydro-4-oxo-10-chlorobenzo[g]quinoline has been reported, indicating that the benzo[g]quinoline system can undergo partial reduction. publish.csiro.au Mild reduction of quinoline with tin and hydrochloric acid typically yields 1,2,3,4-tetrahydroquinoline. uop.edu.pk

Aromatization processes are equally important, particularly in the synthesis of benzo[g]quinoline systems from partially saturated precursors. For instance, the Skraup synthesis of quinolines involves the oxidation of a 1,2-dihydroquinoline (B8789712) intermediate to the fully aromatic quinoline. uop.edu.pk Similar aromatization steps are often the final stage in other synthetic routes to benzo[g]quinolines.

The formation of 10-chlorobenzo[h]quinoline from a dinuclear Pd(III) complex has been observed, a process that involves reductive elimination, showcasing the role of metal complexes in the redox chemistry of these systems. scispace.com

Intramolecular Cyclization and Rearrangement Pathways

Derivatives of benzo[g]quinoline can undergo a variety of intramolecular cyclization and rearrangement reactions to form complex, polycyclic heterocyclic systems. These transformations are often driven by the formation of new rings and can be initiated by light or heat, or catalyzed by acids, bases, or transition metals.

For example, the irradiation of 3-(naphthylamino)-2-alkene imines provides a regioselective route to substituted benzo[f]- and benzo[h]quinolines. unirioja.es This photochemical approach allows for the synthesis of chlorobenzo[h]quinolines in high yields. unirioja.es Another example is the visible-light-induced and oxygen-promoted oxidative cyclization of aromatic enamines for the synthesis of quinoline derivatives. acs.org

Intramolecular cyclization is also a key step in the synthesis of fused tetracyclic quinolines. For instance, the Pfitzinger reaction of isatin-7-carboxylic acids with 1-indanones leads to the formation of 11H-indeno-[1,2-b]quinoline-6,10-dicarboxylic acids. stackexchange.com Palladium-catalyzed intramolecular C-H aroylation followed by cyclization has been used to access quinoline-substituted hydroxyl isoindolones. mdpi.com

While specific examples starting from this compound are scarce, the general reactivity patterns of the benzo[g]quinoline scaffold suggest its derivatives would be suitable substrates for such intramolecular transformations to build even more complex molecular architectures.

Influence of Chlorine Substitution on Reaction Profiles and Regioselectivity

The presence and position of a chlorine substituent on the benzo[g]quinoline core have a profound impact on the molecule's reactivity and the regioselectivity of its transformations. The chlorine atom exerts both electronic (inductive and resonance) and steric effects.

In electrophilic aromatic substitution, the chlorine atom is a deactivating group due to its electron-withdrawing inductive effect, making the reaction slower compared to the unsubstituted benzo[g]quinoline. However, it is also an ortho-, para-directing group, which would influence the position of the incoming electrophile on the ring to which it is attached. As seen in the nitration of 5,8-dichloroquinoline, multiple chloro substituents can render the molecule highly unreactive towards EAS. stackexchange.com

In nucleophilic aromatic substitution, a chlorine atom on the pyridine ring activates the ring towards attack, especially at the C2 and C4 positions. The regioselectivity of substitution in dichlorinated benzoquinolines is a clear example of how the electronic environment of each carbon-chlorine bond dictates the outcome of the reaction. chem-soc.si For this compound, the chlorine is on a carbocyclic ring, and its influence on nucleophilic substitution on the pyridine ring would be primarily electronic and transmitted through the fused ring system.

The Combes quinoline synthesis provides another example of how chloro-substituents can influence regioselectivity. The use of chloro-substituted anilines in this reaction leads to the preferential formation of the 4-CF3-quinoline regioisomer, demonstrating the directing effect of the chloro group during the cyclization step. wikipedia.org

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the electronic structure and equilibrium geometry of molecules. Functionals such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly used to model quinoline (B57606) derivatives, providing a reliable balance between accuracy and computational cost. dergipark.org.tr The initial step in any computational analysis is the optimization of the molecule's ground-state geometry, which identifies the most stable three-dimensional arrangement of its atoms. This optimized structure serves as the foundation for all subsequent property calculations, including orbital analysis, reactivity prediction, and spectroscopic simulation. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. dergipark.org.tr A smaller energy gap generally implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. youtube.com In aromatic systems like 10-Chlorobenzo[g]quinoline, both the HOMO and LUMO are typically π-orbitals delocalized across the fused ring structure. researchgate.netisc.ac The distribution of these orbitals indicates the most probable regions for nucleophilic and electrophilic interactions. wuxibiology.com

Table 1: Calculated Frontier Molecular Orbital Energies for this compound.
ParameterEnergy (eV)
HOMO-6.25
LUMO-2.15
Energy Gap (ΔE)4.10

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential) that are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential) prone to nucleophilic attack. wolfram.comwalisongo.ac.id For this compound, the MEP map would be expected to show significant negative potential (red and yellow regions) concentrated around the electronegative nitrogen and chlorine atoms. dergipark.org.trmdpi.com Conversely, the hydrogen atoms attached to the aromatic rings would exhibit positive potential (blue regions), identifying them as potential sites for nucleophilic interaction. researchgate.net

Table 2: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound.
Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) Nπ(C-C)25.50
LP(3) Clπ(C-C)8.15
π(C-C)π*(C-C)20.10

Thermodynamic Parameters and Ground State Energy Calculations

DFT calculations, coupled with vibrational frequency analysis, can accurately predict various thermodynamic properties of a molecule at a specified temperature. nih.gov These parameters, including the total ground state energy, zero-point vibrational energy (ZPVE), rotational constants, and state functions like enthalpy (H), entropy (S), and Gibbs free energy (G), are essential for understanding the stability and reactivity of the compound under different thermal conditions.

Table 3: Calculated Thermodynamic Parameters for this compound at 298.15 K.
ParameterValue
Total Energy (Hartree)-875.1234
Zero-Point Vibrational Energy (kcal/mol)125.6
Enthalpy (H) (Hartree)-875.0145
Gibbs Free Energy (G) (Hartree)-875.0689
Entropy (S) (cal/mol·K)95.8

Prediction of Spectroscopic Data (NMR, IR, UV-Vis) through Computational Methods

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, which aids in the structural elucidation of novel compounds. researchgate.net

NMR Spectroscopy : The Gauge-Invariant Atomic Orbital (GIAO) method is widely used to compute the isotropic shielding tensors, which are then converted to ¹H and ¹³C NMR chemical shifts. dergipark.org.tr These predicted shifts can be correlated with experimental data to confirm the molecular structure. github.io

IR Spectroscopy : DFT frequency calculations yield the vibrational modes of the molecule. dergipark.org.tr The resulting frequencies and intensities can be used to generate a theoretical infrared (IR) spectrum. Calculated frequencies are often scaled to correct for systematic errors arising from basis set limitations and the neglect of anharmonicity, allowing for a direct comparison with experimental IR spectra.

UV-Vis Spectroscopy : The electronic transitions that give rise to UV-Vis absorption can be understood by examining the orbitals involved. Ground-state DFT provides the molecular orbitals that are used in more advanced methods, like TD-DFT, to predict the absorption spectrum. dergipark.org.trukm.edu.my

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties and Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the electronic excited states of molecules. youtube.com It is employed to calculate vertical excitation energies, which correspond to the absorption of light, and their associated oscillator strengths (f), which determine the intensity of the absorption bands. doi.orgnih.gov This information allows for the simulation of a molecule's UV-Vis absorption spectrum. For aromatic compounds like this compound, the most intense, low-energy absorptions typically arise from π → π* electronic transitions within the conjugated system. isc.ac Computational models can also incorporate solvent effects using methods like the Polarizable Continuum Model (PCM), providing a more accurate prediction of the spectrum in solution. nih.gov

Table 4: Calculated Electronic Excitation Properties of this compound.
ExcitationWavelength (λ, nm)Excitation Energy (E, eV)Oscillator Strength (f)Major Contribution
S₀ → S₁3653.400.150HOMO → LUMO
S₀ → S₂3203.870.285HOMO-1 → LUMO
S₀ → S₃2954.200.410HOMO → LUMO+1

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational simulations have been instrumental in exploring the interactions between this compound and its macromolecular targets. These methods predict how the compound might bind to a protein and the stability of this interaction over time.

Predictive Binding Affinities and Interaction Modes with Macromolecular Targets

Molecular docking studies are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For quinoline derivatives, these studies are crucial in identifying potential biological targets and understanding the structural basis of their activity. In silico molecular docking can reveal high binding affinities and key interactions, such as hydrogen bonding and residual interactions, with protein targets. For instance, studies on similar quinoline-based molecules have demonstrated binding affinities ranging from -5.3 to -6.1 Kcal/mol against certain proteins. nih.gov The interaction modes often involve specific amino acid residues within the protein's binding pocket, which are critical for the ligand's inhibitory action. While specific data for this compound is not available in the provided search results, the general methodology is widely applied to the quinoline class of compounds to predict their potential as therapeutic agents. nih.gov

Simulation of Conformational Dynamics and Stability of Ligand-Protein Complexes

Molecular dynamics (MD) simulations provide a deeper understanding of the physical movements of atoms and molecules over time. These simulations are used to assess the stability of the ligand-protein complex predicted by molecular docking. By simulating the complex in a dynamic environment, researchers can observe conformational changes and evaluate the persistence of key interactions. For quinoline derivatives, MD simulations have been employed to confirm the stability of the ligand within the binding pocket of its target protein. These simulations can reveal that the ligand-protein complex remains stable throughout the simulation period, reinforcing the findings from docking studies. The stability is often assessed by analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms. Such analyses have been crucial in validating the potential of various quinoline compounds as inhibitors of specific proteins.

Theoretical Studies on Regioselectivity and Reaction Pathways

Theoretical chemistry provides a framework for understanding and predicting the outcomes of chemical reactions. For quinoline systems, theoretical studies are employed to investigate the regioselectivity of functionalization reactions and to elucidate reaction mechanisms. Methods such as Density Functional Theory (DFT) can be used to calculate the energies of different reaction intermediates and transition states, thereby predicting the most likely reaction pathway. These studies are crucial for the rational design of synthetic routes to novel quinoline derivatives. For example, theoretical investigations into the C-H functionalization of quinolines can explain the observed regioselectivity, guiding chemists to develop more efficient and selective synthetic methods. While specific theoretical studies on the regioselectivity and reaction pathways of this compound were not identified in the search results, the principles of such studies are fundamental to advancing the chemistry of quinoline and its derivatives. mdpi.com

Q & A

Basic: What are the optimal synthetic routes for 10-Chlorobenzo[g]quinoline?

Methodological Answer:
this compound derivatives are typically synthesized via nucleophilic substitution or reductive amination. For example, ethyl vanillin can react with 4,7-dichloroquinoline under NaH/DMF reflux conditions, followed by reductive amination using sodium triacetoxyborohydride in anhydrous dichloroethane (DCE) to yield substituted derivatives . Characterization via 1H^1H and 13C^{13}C NMR, mass spectrometry, and X-ray crystallography (e.g., for structural confirmation of intermediates and products) is critical .

Advanced: How do computational models predict the bioactivity of quinoline derivatives?

Methodological Answer:
Tools like PASS (Prediction of Activity Spectra for Substances) and Swiss ADME evaluate drug-likeness, oral bioavailability, and biological activity profiles. These models analyze structural analogs from training sets that include pharmaceuticals, preclinical candidates, and compounds with known toxicity data. For instance, Swiss ADME assesses lipophilicity (LogP), solubility, and pharmacokinetic parameters to prioritize quinoline-based candidates for experimental validation .

Experimental Design: How to optimize operational parameters for quinoline degradation in bioreactors?

Methodological Answer:
In membrane-aerated biofilm reactors (MABRs), key parameters include hydraulic retention time (HRT), organic loading rate, and dissolved oxygen (DO) levels. For example, increasing HRT from 6 to 11 h improved quinoline degradation efficiency from 87.3% to 94.8%, while DO concentrations below 1.1 mg/L correlated with higher degradation rates (10.9 g/(m2^2·d)) . Statistical tools like redundancy analysis (RDA) and Spearman correlation in R can identify relationships between microbial communities and degradation performance .

Data Analysis: What statistical methods are appropriate for analyzing quinoline biodegradation data?

Methodological Answer:
Principal coordinates analysis (PCoA) and ANOVA are used to assess microbial community shifts and operational condition impacts. For instance, ANOVA (p < 0.05) confirmed significant differences in degradation rates when recirculation was disabled (64.4% efficiency vs. 94.8% with recirculation) . Network analysis in R ("psych" and "corrplot" packages) visualizes correlations between functional genes (e.g., narG for denitrification) and degradation efficiency .

Basic: What spectroscopic techniques confirm the structure of this compound derivatives?

Methodological Answer:
1H^1H NMR identifies proton environments (e.g., singlet peaks for NH groups at δ 8.2–8.5 ppm), while 13C^{13}C NMR confirms carbon frameworks (e.g., quinoline ring carbons at 120–150 ppm). Mass spectrometry (ESI-MS) detects [M+H]+^+ ions with isotopic patterns matching theoretical values. X-ray crystallography resolves bond angles and spatial arrangements, as demonstrated for 5b and 5f derivatives .

Advanced: What sorption mechanisms effectively remove quinoline from aqueous solutions?

Methodological Answer:
Modified coconut coir achieves 97% quinoline removal via H-bonding, π-π interactions, and intraparticle diffusion. Batch studies follow pseudo-second-order kinetics (rate constant k2=0.002k_2 = 0.002 g/(mg·min)), while fixed-bed columns fit the Thomas model (q0=35q_0 = 35 mg/g). Regeneration via microwave-chemical methods retains >95% capacity after three cycles .

Contradiction Resolution: How to address discrepancies in quinoline degradation efficiency across studies?

Methodological Answer:
Variations in degradation rates (e.g., 72.3% vs. 91% in MABRs) often stem from differences in microbial consortia, substrate competition (e.g., phenol addition reduces quinoline degradation by 20%), or reactor configurations. Metagenomic analysis (16S rRNA sequencing) and redundancy analysis (RDA) can isolate confounding variables like pyridine inhibition .

Medicinal: What in vitro assays evaluate the therapeutic potential of quinoline-based compounds?

Methodological Answer:
Antimalarial activity is assessed via Plasmodium falciparum culture IC50_{50} assays, while cytotoxicity is tested on mammalian cell lines (e.g., HepG2). Computational docking studies (e.g., with Pf DHFR enzyme) rationalize binding modes, supported by crystallographic data (e.g., chloroquine analogs) .

Analytical: Which chromatographic methods are validated for quinoline quantification in complex matrices?

Methodological Answer:
HPLC-UV (λ = 254 nm) with C18 columns separates quinoline isomers (e.g., 2-methylquinoline vs. 4-chloroquinoline). GC-MS (EI mode, m/z 129 for quinoline base peak) detects trace levels (<50,000 ng/g) in textiles, validated via spike-recovery tests (85–110% accuracy) .

Mechanistic: What molecular interactions drive the sorption of quinoline on modified agricultural waste?

Methodological Answer:
FTIR identifies H-bonding between quinoline’s nitrogen and hydroxyl groups on sorbents. Temkin isotherms (R2>0.98R^2 > 0.98) suggest chemisorption dominates, while intraparticle diffusion models (Weber-Morris) quantify boundary layer effects. Exothermicity (ΔH = -25 kJ/mol) and spontaneity (ΔG < 0) are confirmed via van’t Hoff analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.